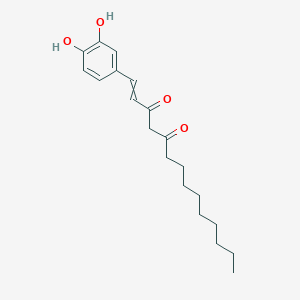
1-(3,4-Dihydroxyphenyl)tetradec-1-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxyphenyl)tetradec-1-ene-3,5-dione is a chemical compound with a molecular formula of C20H28O4 It is characterized by the presence of a dihydroxyphenyl group attached to a tetradecene backbone with two ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)tetradec-1-ene-3,5-dione typically involves the reaction of 3,4-dihydroxybenzaldehyde with a suitable tetradecene derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants, making the process efficient and cost-effective. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 1-(3,4-Dihydroxyphenyl)tetradec-1-ene-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The dihydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学的研究の応用
1-(3,4-Dihydroxyphenyl)tetradec-1-ene-3,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-(3,4-Dihydroxyphenyl)tetradec-1-ene-3,5-dione involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(3,4-Dihydroxyphenyl)tetradec-1-ene-3,5-dione can be compared with other similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)tetradec-1-ene-3,5-dione: This compound has a methoxy group instead of a dihydroxy group, which may influence its reactivity and biological activity.
1-(3,4-Dihydroxyphenyl)-1-decene-3,5-dione: This compound has a shorter alkene chain, which may affect its physical and chemical properties.
1-Tetradecene: This compound lacks the dihydroxyphenyl and ketone groups, making it less reactive in certain types of chemical reactions.
特性
CAS番号 |
125699-33-4 |
|---|---|
分子式 |
C20H28O4 |
分子量 |
332.4 g/mol |
IUPAC名 |
1-(3,4-dihydroxyphenyl)tetradec-1-ene-3,5-dione |
InChI |
InChI=1S/C20H28O4/c1-2-3-4-5-6-7-8-9-17(21)15-18(22)12-10-16-11-13-19(23)20(24)14-16/h10-14,23-24H,2-9,15H2,1H3 |
InChIキー |
LDNGJHRRYHQQEM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)

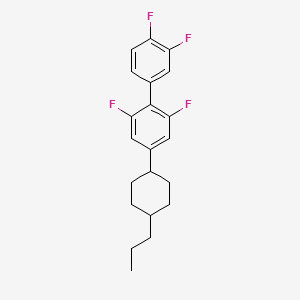
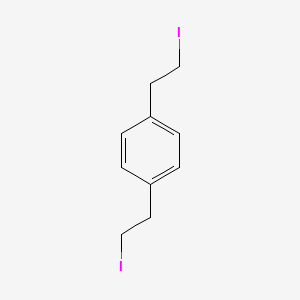

![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)

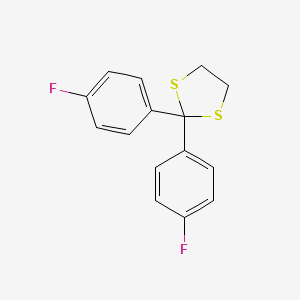
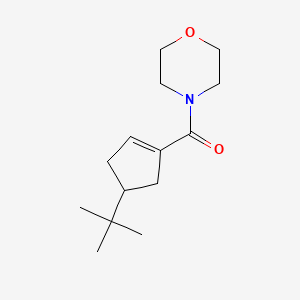
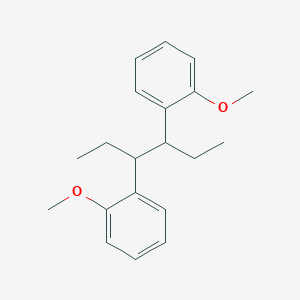
![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
![Bicyclo[3.2.0]hepta-1(5),2-diene](/img/structure/B14278516.png)
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
